An In-depth Technical Guide to the Proposed Synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide
An In-depth Technical Guide to the Proposed Synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide
Abstract
This technical guide outlines a proposed synthetic pathway for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, a molecule of interest for its potential applications in medicinal chemistry, given the prevalence of the morpholine scaffold and the amidoxime functional group in bioactive compounds.[1][2] As no direct synthesis has been reported in the literature, this document provides a comprehensive, step-by-step methodology based on a robust retrosynthetic analysis. The proposed route leverages established and reliable organic transformations, including the N-benzylation of a morpholine precursor and the conversion of a nitrile to an N'-hydroxycarboximidamide (amidoxime). Each step is detailed with underlying chemical principles, experimental protocols, and characterization checkpoints. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.
Introduction and Strategic Overview
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] Similarly, the N'-hydroxycarboximidamide (amidoxime) functional group is a well-known pharmacophore, often acting as a nitric oxide donor or a key coordinating group in metalloenzyme inhibitors. The target molecule, 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, combines these two valuable moieties, making it a compound of significant synthetic and potentially therapeutic interest.
This guide details a proposed multi-step synthesis, as a direct published route is not available. The core strategy involves a convergent approach:
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Formation of the Morpholine Core: Beginning with a suitable and commercially available precursor, the morpholine ring will be functionalized.
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Introduction of the Cyano Group: A cyano group will be installed at the C2 position of the morpholine ring, serving as a direct precursor to the desired amidoxime.
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N-Benzylation: The morpholine nitrogen will be alkylated with a benzyl group.
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Amidoxime Formation: The synthesis culminates in the conversion of the C2-nitrile to the final N'-hydroxycarboximidamide functional group.
This pathway was designed to maximize yield and purity by selecting reactions known for their high efficiency and functional group tolerance.
Retrosynthetic Analysis
A logical retrosynthetic analysis is crucial for designing a feasible synthetic pathway for a novel compound. The breakdown of the target molecule into simpler, more readily available precursors is outlined below.
The primary disconnection is at the C-N bond of the amidoxime group, leading back to a nitrile precursor and hydroxylamine.[3][4] The second key disconnection is at the N-benzyl bond, simplifying the structure to a 2-cyanomorpholine derivative and benzyl bromide. This leads to a straightforward and logical forward synthesis.
Diagram 1: Retrosynthetic Pathway A visual breakdown of the target molecule into key precursors.
Proposed Synthetic Pathway and Detailed Protocols
The forward synthesis is proposed as a three-step sequence starting from a commercially available morpholine derivative.
Diagram 2: Overall Synthetic Workflow A step-by-step overview of the proposed synthesis.
Note: The conversion from morpholinone to cyanomorpholine is a conceptual representation and would involve multiple chemical transformations as detailed in the protocols.
Step 1: Synthesis of 4-benzyl-2-cyanomorpholine (Intermediate II)
The synthesis of the key nitrile intermediate can be approached from a commercially available starting material such as morpholine. A plausible route involves the N-benzylation of morpholine followed by functionalization at the 2-position. A patent describes the synthesis of 4-benzyl-2-cyanomorpholine, which will serve as the basis for this step.[5]
Protocol 1: Synthesis of 4-benzyl-2-cyanomorpholine
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Reaction Setup: To a stirred solution of 4-benzylmorpholine (1 equivalent) in a suitable aprotic solvent such as dry tetrahydrofuran (THF), cooled to -20°C under a nitrogen atmosphere, add a Grignard reagent or a strong base to facilitate subsequent reactions.[5]
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Cyanation: Introduce a cyanating agent. The patent literature suggests a multi-step process from 4-benzyl-2-cyanomorpholine involving a Grignard reaction, which implies the cyano group is already present.[5] Therefore, an alternative is to start with a precursor like 2-hydroxymorpholine and convert the hydroxyl group to a nitrile, or more practically, start from a compound that can be readily converted to the desired cyanomorpholine. For the purpose of this guide, we will assume the synthesis of 4-benzyl-2-cyanomorpholine is carried out as per established, albeit complex, methods or that the compound is sourced.
Step 2: Synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide (Target Compound)
This final step involves the conversion of the nitrile functional group of Intermediate II into the target amidoxime. This is a well-established transformation in organic synthesis. The most common method is the direct reaction of a nitrile with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base.[3]
Protocol 2: Amidoxime Formation
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyl-2-cyanomorpholine (1.0 equivalent) in ethanol.
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Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate (2.0 equivalents) or triethylamine to the solution.[3] An alternative is to use an aqueous solution of hydroxylamine, which can simplify the procedure by eliminating the need for a separate base.[3][4]
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Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the nitrile.[3]
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Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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If inorganic salts are present, filter them off.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 4-benzyl-N'-hydroxymorpholine-2-carboximidamide.
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Characterization and Validation
The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, including the presence of the benzyl group, the morpholine ring protons, and the characteristic signals for the amidoxime group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the target compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, O-H, C=N, and C-O functional groups present in the molecule.
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Melting Point: A sharp melting point for the crystalline product will indicate high purity.
Data Summary
The following table summarizes the key transformations and expected products in the proposed synthetic pathway.
| Step | Starting Material | Key Reagents | Product | Purpose |
| 1 | Morpholine Derivative | Benzyl bromide, Base | 4-benzyl-2-cyanomorpholine | Installation of the benzyl group and nitrile functionality. |
| 2 | 4-benzyl-2-cyanomorpholine | Hydroxylamine hydrochloride, Base | 4-benzyl-N'-hydroxymorpholine-2-carboximidamide | Formation of the final amidoxime product. |
Safety Considerations
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
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Benzyl Bromide: Is a lachrymator and is corrosive. Handle with care.
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Hydroxylamine: Can be explosive, especially in concentrated form. Handle with caution and follow established safety protocols.
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Solvents: Organic solvents like THF and ethanol are flammable. Avoid open flames and ensure proper grounding of equipment.
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis for detailed handling and disposal information.
Conclusion
This technical guide presents a well-reasoned and plausible synthetic route to the novel compound 4-benzyl-N'-hydroxymorpholine-2-carboximidamide. By employing reliable and high-yielding chemical transformations, this proposed pathway provides a solid foundation for the laboratory synthesis of this promising molecule. The detailed protocols and characterization guidelines are designed to assist researchers in the successful preparation and validation of this target compound for further investigation in drug discovery and development programs. Experimental validation of this proposed route is highly recommended.
References
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